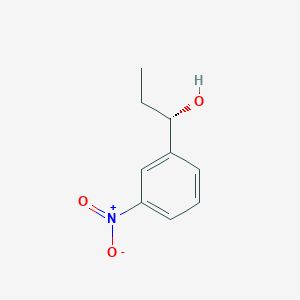

(S)-1-(3-Nitrophenyl)propan-1-ol

Übersicht

Beschreibung

(S)-1-(3-Nitrophenyl)propan-1-ol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of (S)-1-(3-Nitrophenyl)propan-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-(3-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products:

Oxidation: (S)-1-(3-Nitrophenyl)propan-1-one.

Reduction: (S)-1-(3-Aminophenyl)propan-1-ol.

Substitution: (S)-1-(3-Nitrophenyl)propan-1-chloride.

Wissenschaftliche Forschungsanwendungen

(S)-1-(3-Nitrophenyl)propan-1-ol has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of (S)-1-(3-Nitrophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

- ®-1-(3-Nitrophenyl)propan-1-ol

- (S)-1-(4-Nitrophenyl)propan-1-ol

- (S)-1-(2-Nitrophenyl)propan-1-ol

Comparison:

Structural Differences: The position of the nitro group on the phenyl ring (ortho, meta, or para) can significantly influence the compound’s reactivity and properties.

Reactivity: The presence of different substituents on the phenyl ring can affect the compound’s reactivity towards various chemical reactions.

Applications: While similar compounds may have overlapping applications, the specific structural features of (S)-1-(3-Nitrophenyl)propan-1-ol can make it more suitable for certain applications, such as in the synthesis of specific pharmaceuticals or as a research tool in biochemical studies.

Biologische Aktivität

(S)-1-(3-Nitrophenyl)propan-1-ol, a chiral alcohol with the molecular formula C₉H₁₁N₁O₃ and a molecular weight of approximately 181.19 g/mol, has garnered attention for its potential biological activities. The compound features a hydroxyl group (-OH) attached to a propan-1-ol backbone, with a nitro group (-NO₂) located at the 3-position of the phenyl ring. This unique structure contributes to its interactions with various biological targets, particularly in pharmacological contexts.

The presence of the nitrophenyl moiety is significant as it may enhance the compound's binding affinity to biological receptors, potentially influencing its pharmacological effects. The chirality of this compound allows it to act as a ligand in asymmetric catalysis, which has been demonstrated in studies showing high enantioselectivity in hydrogenation reactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Analgesic Activity : Preliminary studies suggest that this compound may interact with opioid receptors, which could contribute to its analgesic properties. This interaction is hypothesized to be due to its structural similarity to known analgesics.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for further investigation in pain management therapies.

Interaction Studies

Interaction studies have highlighted the binding affinity of this compound with various biological receptors. These studies are crucial for understanding the mechanisms through which the compound exerts its effects. Notably, its interaction with enzymes and receptors involved in pain pathways suggests a multifaceted role in therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing some comparative features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-Nitrophenoxy)propan-1-ol | Ether functional group | Exhibits different pharmacological effects |

| 2-Methyl-3-(3-nitrophenyl)propan-1-ol | Methyl substitution on propanol | Altered solubility and reactivity |

| 1-(4-Nitrophenyl)propan-1-ol | Different position of nitro group | May have distinct biological activities |

This comparison underscores how this compound's specific stereochemistry and functional groups influence its chemical reactivity and biological interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Pain Management : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant analgesic effects in animal models, suggesting its potential use in pain relief therapies .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound, revealing that it could inhibit key inflammatory pathways, thereby reducing edema and pain-related behaviors in tested subjects .

- Binding Affinity Studies : Advanced binding studies using radiolabeled ligands showed that this compound binds effectively to opioid receptors, indicating its potential as a lead compound for developing new analgesics .

Eigenschaften

IUPAC Name |

(1S)-1-(3-nitrophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEJDXFJBNGGBI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444655 | |

| Record name | (S)-1-(3-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188770-83-4 | |

| Record name | (S)-1-(3-Nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.